![molecular formula C16H18N2OS2 B2458434 3-(3,5-Dimethylphenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 877653-20-8](/img/structure/B2458434.png)
3-(3,5-Dimethylphenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine derivatives, including those with a thieno[3,2-d]pyrimidin-4-one scaffold, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They are often used as a central building block for a wide range of pharmacological applications .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves various synthetic approaches . For instance, compounds with a pyrazolo[3,4-d]pyrimidine linkage have been synthesized under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction .
Molecular Structure Analysis
Pyrimidine derivatives exhibit a high degree of structural diversity. They can exist as mono-systems, fused or annulated in pharmaceutical, agrochemical, or materials .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimidine derivatives can be complex and varied. For example, the synthesis of compounds with a pyrazolo[3,4-d]pyrimidine linkage was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction .
Scientific Research Applications
Synthesis and Biological Activity
Synthesis Techniques
A significant focus has been on developing synthesis techniques for compounds structurally related to 3-(3,5-Dimethylphenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one. These compounds are synthesized through various methods, including one-pot synthesis approaches and heterocyclization processes, to explore their potential applications further. For example, novel pyrido[2,3-d]pyrimidine derivatives were synthesized through a one-pot approach using HAp-encapsulated-γ-Fe2O3 supported sulfonic acid nanocatalyst under solvent-free conditions, offering a green and efficient synthesis method (Mohsenimehr et al., 2014).
Antimicrobial and Anticancer Agents
Several studies have evaluated the antimicrobial and anticancer potential of compounds with a core structure similar to 3-(3,5-Dimethylphenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one. For instance, novel pyrazole derivatives exhibited higher anticancer activity than the reference drug doxorubicin, indicating their potential as effective anticancer agents (Hafez et al., 2016).
Antiviral Activity
The anti-HIV-1 activity of related compounds was investigated, highlighting their potential to inhibit virus replication. The study found that certain derivatives have virus-inhibiting properties with respect to type 1 human immunodeficiency virus in vitro, showcasing their therapeutic potential (Novikov et al., 2004).
Materials Science Applications
Nonlinear Optical Materials
Research into the structural and optical properties of related compounds has been conducted, with findings indicating potential applications in nonlinear optical materials. For example, the synthesis, crystal growth, and structural evaluation of ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate revealed its promising nonlinear optical properties (Dhandapani et al., 2017).
Mechanism of Action
Pyrimidine derivatives have been reported to exhibit a wide range of biological activities, including antimetabolite (antifolate), anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic, and potassium-sparing activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3,5-dimethylphenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS2/c1-4-20-16-17-13-5-6-21-14(13)15(19)18(16)12-8-10(2)7-11(3)9-12/h7-9H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJZUJFYJDCFOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(=O)N1C3=CC(=CC(=C3)C)C)SCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(1H-indol-3-yl)ethyl]-1-[(4-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2458352.png)
![N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine](/img/structure/B2458353.png)
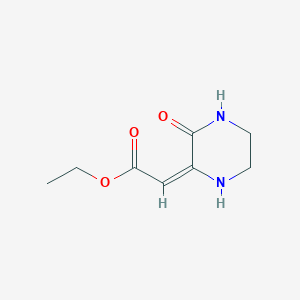
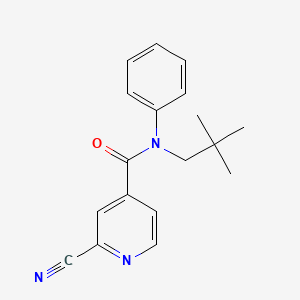
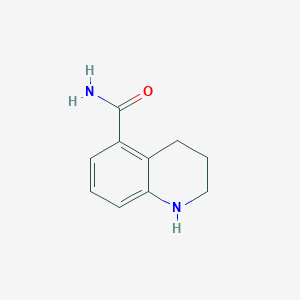
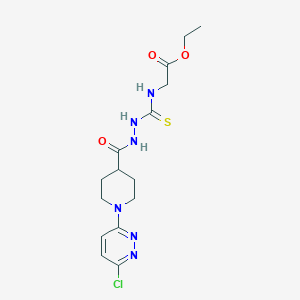
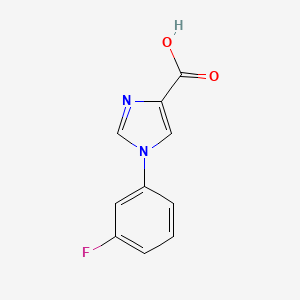

![Ethyl [(6-nitro-1,3-benzodioxol-5-yl)oxy]acetate](/img/structure/B2458367.png)
![N-(2,4-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2458368.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonyl)acetamide](/img/structure/B2458369.png)
![N-(cyanomethyl)-2-{[(3,4-dichlorophenyl)methyl][2-(diethylamino)ethyl]amino}acetamide](/img/structure/B2458373.png)
![3-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide](/img/structure/B2458374.png)